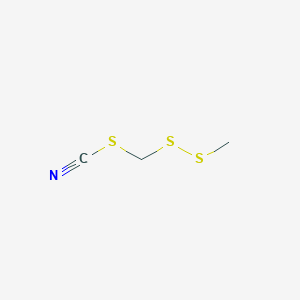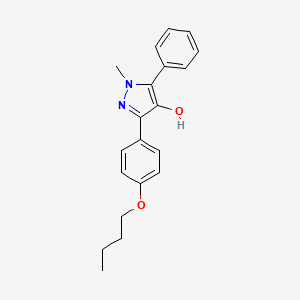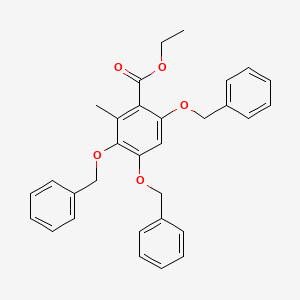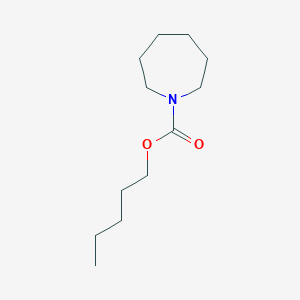![molecular formula C9H8ClNS2 B14601619 N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine CAS No. 59753-73-0](/img/structure/B14601619.png)
N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine is an organic compound characterized by the presence of a chlorophenyl group attached to a dithietan-2-imine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine typically involves the reaction of 3-chlorobenzylamine with carbon disulfide and a suitable base, followed by cyclization to form the dithietan ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithietan ring to a more reduced form.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenyl ring.
Aplicaciones Científicas De Investigación
N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .
Comparación Con Compuestos Similares
Similar Compounds
N-[(3-Chlorophenyl)methyl]urea: Similar in structure but with a urea moiety instead of a dithietan ring.
3,5-Dichlorobenzamide: Contains a dichlorobenzene ring and an amide group, differing in the functional groups attached to the benzene ring.
Uniqueness
N-[(3-Chlorophenyl)methyl]-1,3-dithietan-2-imine is unique due to the presence of the dithietan ring, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
59753-73-0 |
|---|---|
Fórmula molecular |
C9H8ClNS2 |
Peso molecular |
229.8 g/mol |
Nombre IUPAC |
N-[(3-chlorophenyl)methyl]-1,3-dithietan-2-imine |
InChI |
InChI=1S/C9H8ClNS2/c10-8-3-1-2-7(4-8)5-11-9-12-6-13-9/h1-4H,5-6H2 |
Clave InChI |
YMSHFUHIEKIMFE-UHFFFAOYSA-N |
SMILES canónico |
C1SC(=NCC2=CC(=CC=C2)Cl)S1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-1-[(cyclopropylmethyl)sulfanyl]-2-nitrobenzene](/img/structure/B14601538.png)

![Methanone, phenyl[1-(phenylmethyl)cyclopropyl]-](/img/structure/B14601551.png)
![Benzyl 3-[2-(2,4-dinitrophenyl)hydrazinylidene]butanoate](/img/structure/B14601552.png)









![2-Bromo-4-[(butylamino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14601616.png)
